

Spectroscopic Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898

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This technical guide provides a comprehensive overview of the spectral data for **2-Fluoro-5-(methylsulfonyl)toluene** (CAS RN: 828270-58-2), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this document presents a combination of predicted spectral information based on established principles and data from analogous structures, alongside generalized experimental protocols for acquiring such data.

Compound Overview

Structure:

Chemical Formula: $C_8H_9FO_2S$ [1]

Molecular Weight: 188.22 g/mol [1]

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

While specific experimental NMR data for **2-Fluoro-5-(methylsulfonyl)toluene** is not publicly available, the following tables outline the predicted 1H and ^{13}C NMR chemical shifts. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8 - 7.9	dd	~8.5, 5.5	Ar-H
~7.6 - 7.7	ddd	~8.5, 4.5, 2.5	Ar-H
~7.2 - 7.3	t	~8.5	Ar-H
~3.1	s	-	$-\text{SO}_2\text{CH}_3$
~2.3	s	-	Ar-CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~160 (d)	~250 (^1JCF)	C-F
~140 (d)	~3 (^4JCF)	C-SO ₂
~135 (d)	~8 (^3JCF)	Ar-CH
~128 (s)	-	C-CH ₃
~125 (d)	~8 (^3JCF)	Ar-CH
~118 (d)	~22 (^2JCF)	Ar-CH
~45 (s)	-	$-\text{SO}_2\text{CH}_3$
~15 (s)	-	Ar-CH ₃

Expected Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1600 - 1450	Medium to Strong	Aromatic C=C Bending
1350 - 1300	Strong	Asymmetric SO ₂ Stretch
1160 - 1120	Strong	Symmetric SO ₂ Stretch
1250 - 1150	Strong	C-F Stretch

Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. For a standard electron ionization (EI) mass spectrum, the following characteristics would be anticipated.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
188	Molecular Ion (M ⁺)
173	[M - CH ₃] ⁺
109	[M - SO ₂ CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
79	[SO ₂ CH ₃] ⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., CDCl_3 , approximately 0.6-0.7 mL).[2] The solution is transferred to an NMR tube.[1] All solid particles should be removed to prevent peak broadening.[1] The spectrum is acquired on a spectrometer (e.g., 500 MHz) after locking onto the deuterium signal of the solvent and shimming the magnetic field for optimal resolution.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

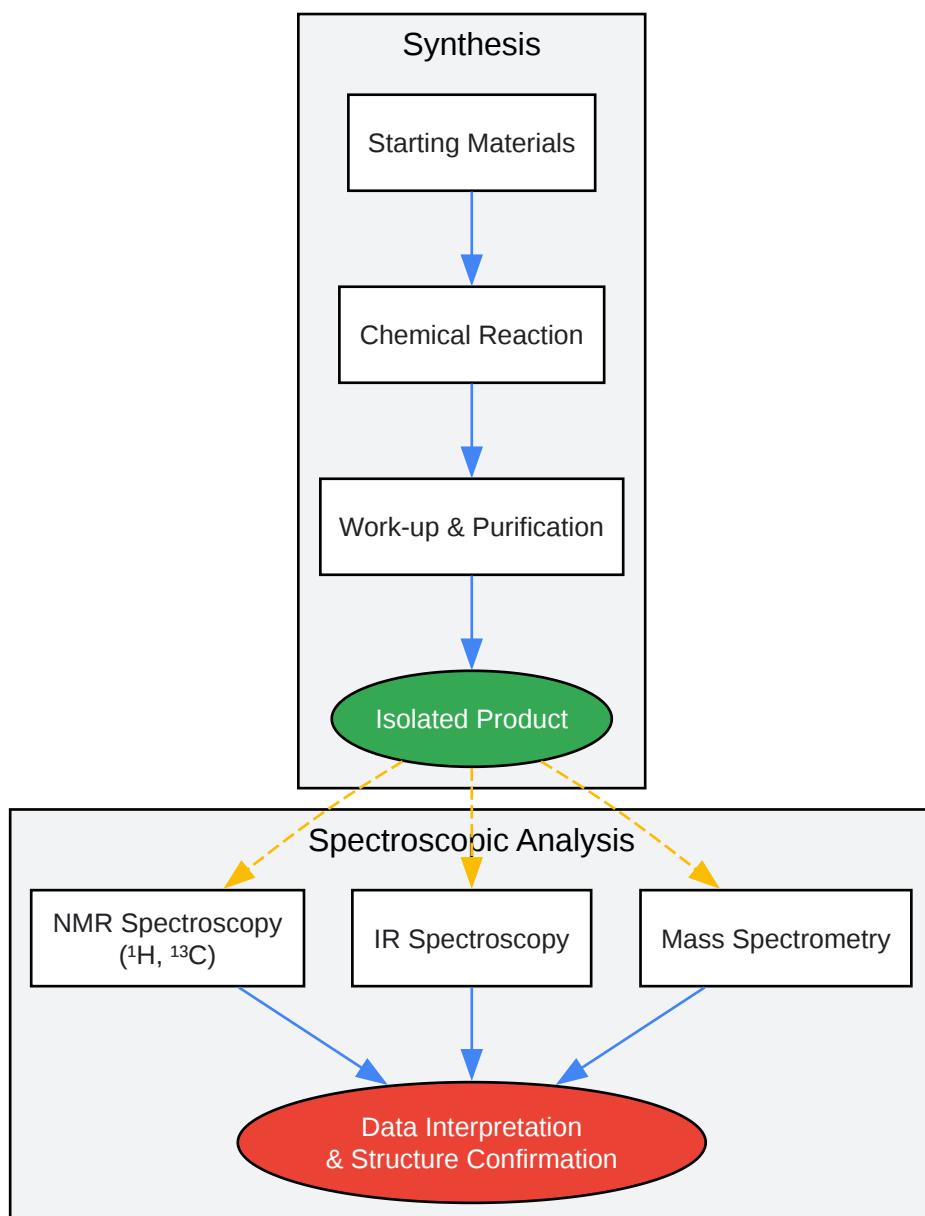
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[5] The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded, usually in the range of 4000-400 cm^{-1} .[6]

Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[7] In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-Fluoro-5-(methylsulfonyl)toluene**.



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